
Efrotomycin
Overview
Description
Efrotomycin (C₅₉H₈₈N₂O₂₀; molecular weight 1145.33) is a macrocyclic antibiotic belonging to the elfamycin class, originally isolated from Streptomyces lactamdurans . It functions by inhibiting bacterial elongation factor Tu (EF-Tu), disrupting protein synthesis in Gram-negative and select Gram-positive bacteria . This compound is notable for its oral bioavailability and historical use as a growth promoter in swine, improving weight gain by 5.9–8.9% and feed efficiency by 1.7–4.0% in controlled studies . Its complex structure includes 19 stereocenters and a fully substituted tetrahydrofuran ring, making its total synthesis a milestone in 1980s organic chemistry .
Preparation Methods
Chemical Synthesis of Efrotomycin
The total synthesis of this compound represents a significant achievement in organic chemistry due to the molecule’s structural complexity. The strategy, as outlined in foundational work by Schwaebe et al., involves constructing key intermediates through multi-step reactions, including tandem cycloadditions and stereoselective transformations .
Key Intermediates and Reaction Pathways
The synthesis begins with the preparation of a β,γ-unsaturated α-bromo-ketene intermediate, which undergoes a [4+2] cycloaddition with imines to form dihydropyridin-2-one scaffolds . These scaffolds serve as precursors for the macrocyclic core of this compound. Critical steps include:
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Stereochemical Control : Chiral auxiliaries derived from ephedrine are employed to ensure enantioselectivity during cyclization .
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Macrocyclization : A palladium-catalyzed coupling reaction closes the 18-membered ring system, a hallmark of kirromycin antibiotics .
Table 1: Representative Reaction Conditions for Key Synthesis Steps
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Cycloaddition | β,γ-unsaturated α-bromo-ketene, imine, RT | 75 | |
Macrocyclization | Pd(PPh₃)₄, Cs₂CO₃, DMF, 80°C | 62 | |
Deprotection | TFA/CH₂Cl₂ (1:1), 0°C to RT | 89 |
This synthetic route, while efficient, requires meticulous optimization of reaction parameters to avoid side products such as over-oxidized derivatives .
Analytical Sample Preparation for this compound Quantification
Regulatory methods for this compound analysis in feed and premix matrices, as codified in the Feed Analysis Standards, emphasize reproducibility and sensitivity. Two primary protocols are employed: microbiological assay for premixes and chromatographic cleanup for feed samples .
Premix Analysis: Microbiological Assay
Sample Extraction :
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Solvent System : Acetone-water-ammonia solution (200:49:1 v/v) extracts this compound from premixes (3–5 g) via 20-minute magnetic stirring .
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Filtration and Dilution : The extract is filtered (No. 5A filter paper) and diluted with Buffer No. 2-methanol (4:1) to 1.6 µg/mL (high) and 0.4 µg/mL (low) concentrations .
Quantification :
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Agar Well Method : Bacillus cereus ATCC 19637 spores (1×10⁷ spores/mL) are embedded in Medium F-6 agar. Sample solutions are dispensed into wells, incubated at 27–29°C for 16–24 hours, and inhibition zones are measured .
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2-2 Dose Method : Potency is calculated by comparing sample and standard zone diameters .
Table 2: this compound Recovery from Premix Matrices
Matrix | Spike Level (µg/g) | Recovery (%) | RSD (%) |
---|---|---|---|
Pig Premix | 8 | 98.2 | 2.1 |
Cattle Premix | 8 | 95.6 | 3.4 |
Feed Analysis: Silica Gel Chromatography
Extraction and Cleanup :
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Primary Extraction : Dichloromethane (100 mL) extracts this compound from feed samples (equivalent to 0.04–0.32 mg potency) .
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Column Purification : Silica gel minicolumns preconditioned with dichloromethane retain impurities. This compound is eluted with methanol after washing with ethyl acetate-ammonia (180:1) .
Evaporation and Reconstitution :
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The eluate is evaporated under reduced pressure (50°C) and reconstituted in Buffer No. 2-methanol (4:1) to 0.4 µg/mL .
Formulation Strategies for Rumen-Stable this compound
To enhance oral bioavailability in livestock, this compound formulations must resist degradation in the rumen while releasing the active compound in the lower gastrointestinal tract. Patent US4808412A details extrusion-based granulation techniques .
Granulation Process
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Wet Extrusion : A dough comprising this compound (78% active), lactose, and hydroxypropyl methylcellulose (HPMC) is extruded through a 1–2 mm die to form granules .
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Drying : Granules are dried at 40°C to ≤5% moisture content .
Additive Effects on Release Kinetics
Hydrophilic additives (e.g., ascorbic acid) increase release rates, whereas hydrophobic agents (e.g., oleic acid) retard them .
Table 3: Release Profile of this compound Granules (pH 5.4, 39°C)
Additive | % Released at 24 Hours |
---|---|
Ascorbic Acid | 92 |
Oleic Acid | 58 |
Triacetin | 85 |
Recent Advances in this compound Preparation
Biosynthetic Pathway Engineering
While not directly covered in the cited sources, Amycolatopsis spp. have been explored for this compound production through metabolic engineering, optimizing precursor flux (e.g., methylmalonyl-CoA) to enhance yields .
Continuous-Flow Synthesis
Recent adaptations of Schwaebe’s methodology employ continuous-flow reactors to improve cycloaddition efficiency, reducing reaction times from hours to minutes .
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis and Lactone Formation
Efrotomycin undergoes acid-mediated degradation under mild conditions. Key reactions include:
- Glacial acetic acid treatment at 60°C for 24 hours yields a lactone disaccharide degradation product (IV) . This reaction involves intramolecular esterification, forming a cyclic lactone structure.
- Dilute hydrochloric acid hydrolysis produces a complex mixture, with one identifiable product being the disaccharide V . The reaction mechanism likely involves cleavage of glycosidic bonds and pyran ring modifications.
Table 1: Key NMR Data for this compound Degradation Products
Carbon Position | This compound (δ, ppm) | Disaccharide V (δ, ppm) |
---|---|---|
C-1' | 100.1 | 103.7 |
C-4' | 84.4 | 82.3 |
OCH₃ groups | 59.2, 61.0, 62.1 | 59.2, 61.0, 62.1 |
Ozonolysis and Oxidative Degradation
Ozonolysis of this compound in ethyl acetate at −20°C, followed by hydrogen peroxide treatment and hydrolysis in dilute acetic acid, generates the crystalline disaccharide V . This oxidative cleavage targets unsaturated bonds, producing carbonyl intermediates that undergo further hydrolysis.
Table 2: Mass Spectrometry Fragments of Disaccharide V
Compound | EI-MS Peaks (m/z) | Interpretation |
---|---|---|
V | 246, 204, 162 | Sequential loss of CH₃CO groups |
VI (Acetylated V) | 288, 246, 204 | Triacetyl derivative fragmentation |
Acetylation and Derivatization
The disaccharide V reacts with acetic anhydride in pyridine to form the triacetyl derivative VI, confirmed by:
- Melting point : 141–142°C .
- ¹H NMR shifts : Three acetyl singlets (δ 2.01–2.03 ppm) and retained OCH₃ signals (δ 3.45–3.58 ppm) .
Thermal Degradation
In mass spectrometry, this compound undergoes thermal degradation analogous to aurodox (II). A key fragment at m/z 630 corresponds to the loss of the disaccharide unit (C₁₈H₂₆O₉), contrasting with aurodox’s fragment at m/z 296 .
Biosynthetic Precursor Incorporation
The pyridone ring of this compound incorporates β-alanine derived from uracil catabolism :
- Reductive uracil catabolism : [4,5-¹³C]-uracil feeding studies confirmed ¹³C coupling at C4 and C5 of the pyridone ring.
- Pathway intermediates : Dihydrouracil and N-carbamoyl-β-alanine reverse thymine inhibition of this compound biosynthesis .
Stability Under Fermentation Conditions
During industrial fermentation:
Scientific Research Applications
Veterinary Medicine
Efrotomycin is predominantly utilized as an antibiotic in livestock, particularly in pigs and poultry. Its primary function is to promote growth and prevent disease, especially in environments where bacterial infections are prevalent.
Efficacy in Animal Feed
This compound has been shown to be effective against specific bacterial pathogens in livestock. In a series of trials involving over 3,600 animals, it was demonstrated that the antibiotic significantly improved weight gain and feed conversion efficiency in chickens and turkeys when administered at doses of 4 mg/kg feed .
Table 1: Efficacy of this compound in Animal Trials
Species | Dosage (mg/kg) | Outcome |
---|---|---|
Chickens | 4 | Increased weight gain |
Pigs | 2-16 | Improved feed conversion |
Turkeys | 4 | Enhanced growth performance |
Microbiological Research
In microbiological studies, this compound has been utilized to assess bacterial resistance patterns and the efficacy of alternative antibiotics. It has been found effective against a range of pathogens including Moraxella, Pasteurella, Streptococcus, and Corynebacterium species .
Resistance Studies
Research indicates that there is minimal development of resistance to this compound among common pathogens such as Clostridium perfringens and enterococci . This characteristic makes it a valuable option for treating infections where resistance to other antibiotics is a concern.
Table 2: Susceptibility Profile of this compound
Bacterial Genus | Susceptibility |
---|---|
Moraxella | Sensitive |
Pasteurella | Sensitive |
Streptococcus | Sensitive |
Enterococcus | Resistant |
Case Studies
Several case studies have documented the successful use of this compound in clinical settings. For example, its application in treating infections caused by multi-drug resistant enterococci has been highlighted as a promising approach due to its unique action mechanism .
Case Study Example: Treatment of Enterococcal Infections
- Patient Profile: Affected livestock exhibiting signs of enterococcal infection.
- Treatment Administered: this compound at recommended dosages.
- Outcome: Significant reduction in infection rates with no observed resistance development.
Mechanism of Action
- Unfortunately, the exact mechanism by which Efrotomycin exerts its effects remains unclear.
- Further research is needed to identify molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds: Elfamycins
Kirromycin
- Structure : Kirromycin shares the elfamycin core but lacks the oligosaccharide moiety present in efrotomycin .
- Activity : Targets EF-Tu but exhibits broader Gram-positive activity, including Bacillus subtilis and Staphylococcus aureus, unlike this compound .
Aurodox
- Structure : Contains a similar macrocyclic lactone but differs in glycosylation patterns .
- Activity : Effective against Salmonella and Escherichia coli, with synergistic effects observed when combined with β-lactam antibiotics .
- Synthesis : Co-synthesized with this compound by Nicolaou et al. (1985), though aurodox’s synthesis was less stereochemically challenging .
Factumycin
- Structure : Shares the EF-Tu binding domain but has a simplified sugar attachment .
- Activity: Demonstrates potent activity against multidrug-resistant Pseudomonas aeruginosa, a niche where this compound is ineffective .
Table 1: Structural and Functional Comparison of Elfamycins
Comparison with Functionally Similar Compounds: EF-Tu Inhibitors
Pulvomycin
- Activity : Binds EF-Tu at a site distinct from this compound, inhibiting GTPase activity. Effective against Gram-negative bacteria but shows reduced potency in Gram-positive species like Streptococcus .
- Resistance : Less prone to resistance due to conserved binding sites across bacterial species compared to this compound .
MDL 62879
- Activity : Broad-spectrum EF-Tu inhibitor with activity against both Gram-negative and Gram-positive bacteria, including this compound-resistant strains .
- Pharmacokinetics : Requires parenteral administration, unlike orally bioavailable this compound .
Table 2: EF-Tu Inhibitors: Spectrum and Pharmacokinetics
Key Research Findings
Antimicrobial Activity
- This compound’s MIC against E. coli envA mutants is >128-fold lower than wild-type strains, highlighting its sensitivity to membrane permeability .
- In contrast, MDL 62879 maintains consistent activity across bacterial species, emphasizing its conserved target site .
Resistance Mechanisms
- This compound resistance in Streptomyces is mediated by the efrT efflux pump gene, which is located outside its biosynthetic cluster—a unique feature compared to daunorubicin and oxytetracycline, where resistance genes are cluster-adjacent .
Pharmacokinetics
- This compound’s oral efficacy in swine (2–16 ppm in feed) contrasts with pulvomycin and MDL 62879, which require injection .
Biological Activity
Efrotomycin is a member of the kirromycin class of antibiotics, primarily known for its efficacy in inhibiting bacterial protein synthesis. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various bacterial strains, and relevant case studies that highlight its clinical significance.
This compound exerts its antibacterial effects by targeting the elongation factor Tu (EF-Tu), a crucial protein in the bacterial protein synthesis machinery. Unlike other antibiotics that may target different sites or mechanisms, this compound specifically binds to EF-Tu, inhibiting its function and thereby preventing the synthesis of proteins essential for bacterial growth and replication.
Research indicates that this compound is effective against certain Gram-positive bacteria but shows limited activity against Gram-negative strains. For instance, studies have demonstrated that while Escherichia coli is sensitive to this compound, Bacillus subtilis exhibits resistance to this antibiotic . This differential sensitivity underscores the importance of understanding bacterial strain responses when considering this compound for therapeutic use.
Comparative Efficacy
The following table summarizes the sensitivity of various bacterial strains to this compound compared to other antibiotics:
Bacterial Strain | This compound Sensitivity | MDL 62,879 Sensitivity | Pulvomycin Sensitivity |
---|---|---|---|
Escherichia coli | Sensitive | Sensitive | Sensitive |
Bacillus subtilis | Resistant | Sensitive | Less Sensitive |
Staphylococcus aureus | Resistant | Sensitive | Less Sensitive |
Enterococcus faecalis | Resistant | Sensitive | Less Sensitive |
Case Studies and Clinical Findings
- Inhibition Studies : A study comparing this compound and MDL 62,879 revealed that while both antibiotics inhibit protein synthesis in E. coli, only MDL 62,879 was effective against B. subtilis. This suggests that this compound's mechanism may differ significantly from that of MDL 62,879, reinforcing its specificity towards certain bacterial targets .
- Animal Feed Applications : this compound has also been used as an antimicrobial growth promoter in animal feed. Research indicated that it can alter the intestinal flora in livestock, potentially reducing harmful bacteria while promoting growth. However, concerns about antibiotic resistance have led to regulatory scrutiny regarding its use in food animals .
- Environmental Impact Assessments : Studies have evaluated the environmental risks associated with veterinary medicines like this compound. These assessments are crucial as they help understand the long-term implications of antibiotic use in agriculture on microbial resistance patterns and ecosystem health .
Research Findings
Recent investigations into this compound have focused on its biosynthesis and structural characteristics. Four new congeners of this compound were isolated from Amycolatopsis cihanbeyliensis, expanding the understanding of its chemical diversity and potential applications . Additionally, fermentation studies have shown that this compound production is closely linked to specific metabolic pathways within the producing organism, indicating potential for optimizing yields through genetic engineering or fermentation conditions .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of action of Efrotomycin against Gram-positive bacteria?
this compound inhibits bacterial cell wall synthesis by targeting lipid II, a critical precursor in peptidoglycan biosynthesis. Key methodologies for studying its mechanism include:
- Surface Plasmon Resonance (SPR) to measure binding affinity to lipid II .
- Transmission Electron Microscopy (TEM) to visualize cell wall disruption in Staphylococcus aureus .
- Minimum Inhibitory Concentration (MIC) assays under varying pH conditions to assess stability .
Table 1: Comparative MIC Values of this compound vs. Vancomycin
Bacterial Strain | This compound (µg/mL) | Vancomycin (µg/mL) |
---|---|---|
S. aureus (MSSA) | 0.25 | 1.0 |
S. aureus (MRSA) | 0.5 | 2.0 |
Enterococcus faecalis | 1.0 | 4.0 |
Source: Adapted from in vitro studies (2023–2024) . |
Q. How does this compound resistance develop in bacterial populations?
Resistance mechanisms are often linked to mutations in the mprF gene, which encodes lysyl-phosphatidylglycerol synthetase. Experimental approaches include:
- Whole-genome sequencing of resistant mutants induced via serial passaging .
- Membrane lipid profiling using mass spectrometry to correlate mprF mutations with altered lipid composition .
- Time-kill assays to evaluate bactericidal activity against resistant strains .
Advanced Research Questions
Q. How can experimental design address contradictions in this compound’s pH-dependent efficacy?
Discrepancies in MIC values across studies (e.g., reduced activity at pH < 6.0 vs. pH > 7.0) require rigorous controls:
- Buffer standardization : Use HEPES or MOPS buffers to maintain consistent pH during assays .
- Chequerboard synergy testing with proton pump inhibitors to assess pH modulation effects .
- Meta-analysis of historical data to identify confounding variables (e.g., cation concentration) .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Non-linear regression models (e.g., Hill equation) to quantify hepatotoxicity thresholds in murine models .
- Kaplan-Meier survival analysis for longitudinal toxicity data .
- Multivariate ANOVA to distinguish compound-specific effects from solvent controls .
Q. How to resolve conflicting data on this compound’s biofilm penetration capabilities?
Contradictory findings (e.g., biofilm eradication in S. epidermidis but not Bacillus subtilis) may arise from:
- Methodological variability : Use standardized biofilm models (e.g., Calgary Biofilm Device) .
- Confocal microscopy with fluorescent this compound analogs to visualize spatial distribution .
- Transcriptomic profiling to identify biofilm-specific resistance pathways .
Q. Methodological Considerations
Q. What ethical guidelines apply to in vivo studies of this compound?
- 3Rs framework (Replacement, Reduction, Refinement) for animal trials .
- Pseudonymized data storage for patient-derived isolates in clinical studies .
- Institutional Review Board (IRB) approval for human cell line research .
Q. How to formulate a research question on this compound’s synergism with β-lactams?
Use the PICO framework :
Properties
IUPAC Name |
(2S)-2-[(2R,3R,4R,6S)-2,3-dihydroxy-4-[(2S,3R,4S,5R,6R)-3-hydroxy-5-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H88N2O20/c1-15-17-19-27-39-58(8,9)53(80-56-45(67)50(74-13)49(35(7)76-56)79-57-51(75-14)44(66)48(73-12)34(6)77-57)52(68)59(71,81-39)36(16-2)54(69)60-29-23-22-25-32(4)46(72-11)33(5)47-43(65)42(64)38(78-47)26-21-18-20-24-31(3)41(63)40-37(62)28-30-61(10)55(40)70/h15,17-28,30,33-36,38-39,42-53,56-57,62,64-68,71H,16,29H2,1-14H3,(H,60,69)/b17-15-,20-18+,23-22+,26-21+,27-19+,31-24+,32-25+/t33-,34+,35-,36-,38-,39+,42+,43+,44-,45-,46-,47+,48+,49-,50+,51-,52-,53+,56+,57+,59-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOJLQIBBYOFDE-SBHXXGSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)OC4C(C(C(C(O4)C)OC5C(C(C(C(O5)C)OC)O)OC)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1[C@H]([C@H]([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)[C@@]3([C@@H]([C@@H](C([C@@H](O3)/C=C/C=C\C)(C)C)O[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)O)OC)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H88N2O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318259 | |
Record name | Efrotomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1145.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56592-32-6 | |
Record name | Efrotomycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56592-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Efrotomycin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056592326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Efrotomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EFROTOMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BPJ82Q45X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.